methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate
Description
Historical Context of Indole and Isatin Chemistry
The historical development of indole chemistry provides essential context for understanding the significance of this compound and its place within the broader framework of heterocyclic chemistry. Indole chemistry began to develop with the study of the dye indigo, marking the beginning of systematic investigation into this important class of compounds. The transformation of indigo to isatin and subsequently to oxindole established fundamental synthetic pathways that continue to influence modern approaches to indole derivative synthesis. In 1866, Adolf von Baeyer achieved a pivotal breakthrough by reducing oxindole to indole using zinc dust, and by 1869, he had proposed a complete formula for indole, establishing the foundation for all subsequent structural studies. The name indole itself reflects this historical connection, being a portmanteau of the words indigo and oleum, since indole was first isolated by treatment of the indigo dye with oleum.
The parallel development of isatin chemistry occurred through the pioneering work of Otto Linné Erdman and Auguste Laurent, who first obtained isatin in 1840 as a product from the oxidation of indigo dye by nitric acid and chromic acids. This discovery established isatin, also known as tribulin, as an organic compound derived from indole with the formula C8H5NO2. The compound was considered synthetic for almost 140 years until it was found to be present in plants from the Isatis genus, in fruits of the cannon ball tree Couroupita guianensis, and in secretions from the parotid gland of the Bufo frog. These natural occurrences demonstrated that isatin derivatives play important biological roles, particularly in defensive mechanisms against pathogenic organisms. The synthetic versatility of isatin, due to its privileged scaffold, has led to the generation of a large number of structurally diverse derivatives which include analogues derived from either mono-, di-, and trisubstitution of the aryl ring, and those obtained by derivatisation of the isatin nitrogen and carbonyl moieties.
Significance of Brominated Oxoindole Derivatives
Brominated oxoindole derivatives have emerged as compounds of exceptional importance due to their enhanced biological activities and unique synthetic properties compared to their non-halogenated counterparts. The halogenated derivatives of isatin, especially the bromo-substituted ones, are found to exhibit anti-cancer activity against human lymphoma cell lines, demonstrating the profound impact that bromine substitution can have on biological function. Research has revealed that brominated oxindole derivatives, specifically 5-bromotrisindoline and 6-bromotrisindoline, were the most potent metabolites against Gram-positive bacterial methicillin-resistant Staphylococcus aureus with minimum inhibitory concentrations of 8 and 4 micromolar, respectively. These findings underscore the critical role that bromine positioning plays in determining antibacterial efficacy and selectivity.
The mechanism underlying the enhanced activity of brominated derivatives appears to be multifaceted, involving both direct antimicrobial effects and biofilm inhibition capabilities. The bis-indole structure has been identified as an essential moiety for antibacterial activity against Gram-positive bacteria, with the addition of an extra oxindole group to form a tris-indole scaffold doubling the antibacterial activity. Moreover, the presence of a bromine atom significantly increased the activity by 4-8 fold, with the 5-bromo derivative being the only active compound as a biofilm inhibitor, indicating that the position of the bromine at carbon 5 is essential for antibiofilm activity. Both oxindoles may exhibit a narrow spectrum of antibacterial activity limited to Gram-positive bacteria as a result of being neutral compounds, which together with negatively charged molecules are unable to cross the protective outer membrane of Gram-negative bacteria.
| Compound | Structure | Minimum Inhibitory Concentration (μM) | Biofilm Inhibition |
|---|---|---|---|
| 5-bromotrisindoline | 5-Tris | 8 | Active at 5 μM |
| 6-bromotrisindoline | 6-Tris | 4 | Inactive |
| Non-brominated control | Control | >32 | Inactive |
Classification and Nomenclature
This compound belongs to a highly specific classification within heterocyclic chemistry that requires precise nomenclature to capture its structural complexity. According to systematic nomenclature conventions, when indole serves as a substituent on a larger molecule, it is called an indolyl group, and the compound under study represents a complex derivative incorporating multiple functional modifications. The International Union of Pure and Applied Chemistry name for this compound is methyl 4-bromo-2-oxoindoline-6-carboxylate, which reflects the oxindole core structure with specific substitution patterns. The compound can also be referred to as methyl 4-bromo-2-oxo-1,3-dihydroindole-6-carboxylate, emphasizing the dihydro nature of the heterocyclic system.
The structural representation using Simplified Molecular Input Line Entry System notation provides a concise description: COC(=O)C1=CC2=C(CC(=O)N2)C(Br)=C1, which encodes the complete molecular structure including the positions of all substituents. The Standard International Chemical Identifier for this compound is InChI=1S/C10H8BrNO3/c1-15-10(14)5-2-7(11)6-4-9(13)12-8(6)3-5/h2-3H,4H2,1H3,(H,12,13), providing an unambiguous representation that can be used for database searches and computational studies. This classification system places the compound within the broader category of indolic compounds, which includes the neurotransmitter serotonin, the hormone melatonin, naturally occurring psychedelic compounds, the plant hormone auxin, and various pharmaceutical agents.
Position-specific Effects of Substituents on Indole Ring
The regioselectivity of substituent effects on the indole ring system represents a fundamental aspect of understanding how this compound functions both chemically and biologically. Indole undergoes electrophilic substitution mainly at position 3, with this positional preference being explained by the greater stability of the sigma-complex intermediate formed during substitution at the 3-position due to more favorable resonance structures. The traditional explanation for the reactivity of indole at carbon-3 is that attack at carbon-3 does not disrupt the aromaticity of the benzene ring in the cationic intermediate, whereas substitution at carbon-2 would require disruption of the benzene ring's aromatic character.
The positioning of the bromine atom at carbon-4 in this compound represents a strategic modification that can significantly influence both electronic properties and steric accessibility. Indoles are attacked by electrophiles much more easily than benzene, with attack being preferential at the 3-position but also occurring at the 2-position when the 3-position is blocked. The intermediate cations from both 3-attack and 2-attack are stabilized and both retain a complete benzene ring, however delocalization involving donation of electron density from the heteroatom is greater in the intermediate from 3-attack compared with the 2-intermediate. The high reactivity of indole towards electrophiles is demonstrated by various substitution reactions, with bromination of indole typically requiring only bromine alone without additional activating conditions.
The carboxylate group at position 6 provides an electron-withdrawing influence that can modulate the reactivity of the entire ring system. Research has shown that carbon-5-substituted isatin derivatives represent an important scaffold in designing effective anti-cancer compounds, while substitution with methoxy groups at carbon-5 results in effective carbonic anhydrase inhibitors. The combination of electron-withdrawing and electron-donating effects from different substituents creates a unique electronic environment that can be fine-tuned for specific applications. Various rhodanine and furan derivatives have been reported to have promising anti-bacterial activities, and the combination of these pharmacophores with isatin can develop new active molecules.
| Position | Substituent Effect | Electronic Influence | Biological Impact |
|---|---|---|---|
| Position 2 | Oxo group | Strong electron-withdrawing | Increased electrophilicity |
| Position 4 | Bromine | Moderate electron-withdrawing | Enhanced antimicrobial activity |
| Position 6 | Carboxylate ester | Strong electron-withdrawing | Improved solubility and bioavailability |
| Position 3 | Methylene | Neutral | Maintains structural integrity |
Historical Development of Indole-6-carboxylates
The historical development of indole-6-carboxylates represents a specialized branch of heterocyclic chemistry that has evolved through decades of synthetic innovation and biological discovery. The practical synthesis of 2-aryl-indole-6-carboxylic acids was developed through a sequence consisting of nucleophilic aromatic substitution reaction, reductive cyclization, hydrolysis and decarboxylation, providing a highly efficient access to 2-aryl-indole-6-carboxylic acid systems. This methodology proved to be efficient in terms of operational simplicity, cost effectiveness and amenability to large scale production, establishing the foundation for commercial synthesis of indole-6-carboxylate derivatives.
Indole-6-carboxylic acid has become widely utilized in research focused on pharmaceutical development, serving as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. The unique structure of indole-6-carboxylates allows for modifications that enhance compound efficacy, making these compounds valuable building blocks in medicinal chemistry. In biochemical research, scientists use indole-6-carboxylates to study metabolic pathways and enzyme functions, providing insights into cellular processes and potential therapeutic targets. The compound has also found applications in agricultural chemistry for the development of agrochemicals, including herbicides and fungicides, helping to improve crop yields and resistance to pests.
The evolution of indole-6-carboxylate chemistry has been closely linked to advances in material science, where these compounds are explored for their potential in creating advanced materials such as polymers and dyes due to their ability to form stable complexes with metals. The historical progression from simple indole derivatives to complex substituted systems like this compound reflects the increasing sophistication of synthetic methodology and the growing understanding of structure-activity relationships. Natural product synthesis has also benefited from developments in indole-6-carboxylate chemistry, with these compounds serving as building blocks in the synthesis of natural products that are often used in traditional medicine, enhancing the discovery of new therapeutic agents.
| Historical Period | Key Development | Synthetic Innovation | Application Focus |
|---|---|---|---|
| 1840-1900 | Discovery of isatin | Basic oxidation methods | Dye chemistry |
| 1900-1950 | Structure elucidation | Reduction and cyclization | Academic research |
| 1950-2000 | Systematic synthesis | Multi-step procedures | Pharmaceutical intermediates |
| 2000-present | Advanced derivatives | Position-specific modification | Targeted therapeutics |
Properties
IUPAC Name |
methyl 4-bromo-2-oxo-1,3-dihydroindole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-15-10(14)5-2-7(11)6-4-9(13)12-8(6)3-5/h2-3H,4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDVQAMHHCQICY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CC(=O)N2)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201157353 | |
| Record name | 1H-Indole-6-carboxylic acid, 4-bromo-2,3-dihydro-2-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201157353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638768-53-2 | |
| Record name | 1H-Indole-6-carboxylic acid, 4-bromo-2,3-dihydro-2-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638768-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-6-carboxylic acid, 4-bromo-2,3-dihydro-2-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201157353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chemical Identity and Properties
| Property | Description |
|---|---|
| Molecular Formula | C10H8BrNO3 |
| Molecular Weight | 270.08 g/mol |
| CAS Number | 1638768-53-2 (also referenced as 1090903-69-7 for related isomers) |
| Synonyms | Methyl 4-bromo-2-oxo-1,3-dihydroindole-6-carboxylate; Methyl 4-bromo-2-oxoindoline-6-carboxylate |
The compound is characterized by a bromine atom at the 4-position of the indole ring, a keto group at position 2, and a methyl ester at position 6 on the indole framework.
Preparation Methods
Detailed Preparation Route from Literature
Condensation and Cyclization
One industrially relevant method (adapted from a related indole derivative preparation) uses 5-bromo-2-methylphenylhydrazine hydrochloride as the starting material, which undergoes condensation with ethyl pyruvate in an alcoholic solvent to form a hydrazone intermediate. This intermediate is then cyclized in the presence of anhydrous zinc chloride catalyst and ethylene glycol solvent under nitrogen atmosphere at 150–170°C for 2–4.5 hours to yield ethyl 4-bromo-7-methylindole-2-carboxylate.
-
- Molar ratio of hydrazine salt to ethyl pyruvate: 1.0:1.0–1.1
- Solvent ratio (hydrazine salt: ethanol): 1.0:6.0–10.0 (mass ratio)
- Catalyst: Anhydrous ZnCl2 (approx. 2 equivalents)
- Temperature: 150–170°C
- Reaction time: 2.0–4.5 hours
- Atmosphere: Nitrogen inert atmosphere
Workup : Acidification with 36% HCl, extraction with ethyl acetate, drying, solvent removal, and crystallization from ethanol/n-hexane mixture.
-
- Yield: 59.9–66.1%
- Purity: 98.3–98.8% (HPLC)
- Melting point: 129–131°C
This method is noted for its safety, cost-effectiveness, and suitability for scale-up industrial production.
Alternative Routes and Modifications
- Bromination can be introduced either before cyclization by using brominated phenylhydrazine derivatives or after cyclization by selective electrophilic bromination at the 4-position of the indole ring.
- Oxidative cyclization methods involving oxalyl chloride and aluminum trichloride have been reported for related indoline-2,3-dione derivatives, which could be adapted for the target compound synthesis.
- The methyl ester group can be introduced by esterification of the corresponding carboxylic acid intermediate or by using methyl pyruvate derivatives during condensation.
Comparative Table of Preparation Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC %) | Notes |
|---|---|---|---|---|
| Condensation | 5-bromo-2-methylphenylhydrazine hydrochloride + ethyl pyruvate in ethanol | N/A | N/A | Formation of hydrazone intermediate |
| Cyclization | Anhydrous ZnCl2, ethylene glycol, 150–170°C, N2 | 59.9–66.1 | 98.3–98.8 | Key step forming indole ring |
| Workup | Acidification (HCl), extraction (EtOAc), crystallization | N/A | N/A | Purification to high purity |
| Bromination (if post-cyclization) | Electrophilic bromination agents (e.g., NBS) | Variable | Variable | Position-selective bromination |
| Esterification | Methylation of carboxylic acid or use of methyl pyruvate | N/A | N/A | Introduction of methyl ester group |
Research Findings and Notes
- The use of anhydrous zinc chloride as a Lewis acid catalyst is critical in promoting cyclization and achieving good yields.
- Nitrogen atmosphere prevents oxidation and side reactions during high-temperature cyclization.
- The choice of solvent (ethylene glycol) facilitates high-temperature reaction and solubilizes intermediates effectively.
- The method described provides a balance between yield, purity, and operational simplicity, making it favorable for industrial synthesis.
- The purity of the final product is consistently high (>98%), which is essential for pharmaceutical or fine chemical applications.
- Alternative synthetic routes involving oxalyl chloride and aluminum trichloride offer different mechanistic pathways but may have lower yields or require more stringent conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form quinone derivatives or reduced to yield different indole derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted indole derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced indole derivatives.
Hydrolysis: Formation of 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate exhibits significant anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that specific derivatives effectively targeted cancer cell lines, leading to a reduction in tumor growth in vivo .
Neuroprotective Effects
This compound has also been investigated for its neuroprotective effects. In preclinical studies, it was found to exhibit protective effects against oxidative stress-induced neuronal damage. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for synthesizing more complex indole derivatives. For example, it can be used in cyclization reactions to form polycyclic compounds that have significant biological activity .
Synthesis of Indole Derivatives
The compound has been utilized in the synthesis of various indole derivatives that are crucial in pharmaceutical chemistry. A notable case study involved its use as an intermediate in the synthesis of novel anti-inflammatory agents . The reaction pathways typically involve nucleophilic substitutions and cycloadditions, showcasing the compound's reactivity.
Materials Science
Polymer Chemistry
In materials science, this compound has been explored for its potential use in polymer chemistry. Its incorporation into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. Research has indicated that polymers modified with this compound exhibit improved resistance to thermal degradation .
Nanomaterials
Recent advancements have also highlighted the use of this compound in the development of nanomaterials. Its functional groups allow for the attachment of nanoparticles, which can be useful in creating composites with tailored properties for applications in electronics and photonics .
Data Summary Table
Mechanism of Action
The mechanism of action of methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules[3][3].
Comparison with Similar Compounds
Impurity-2 of Nintedanib Esylate
- Chemical Name : Methyl (3Z)-3-[methoxy(phenyl)methylidene]-2-oxo-2,3-dihydro-1H-indole-6-carboxylate
- Molecular Formula: C₁₈H₁₅NO₄
- Molecular Weight : 309.31 g/mol
- Key Differences :
Impurity-7 of Nintedanib Esylate
- Chemical Name : Methyl (3Z)-1-acetyl-3-[methoxy(phenyl)methylidene]-2-oxo-2,3-dihydro-1H-indole-6-carboxylate
- Molecular Formula: Not explicitly stated, but estimated to be ~347.3 g/mol (C₁₉H₁₇NO₅).
- Key Differences :
| Property | Target Compound | Impurity-2 | Impurity-7 |
|---|---|---|---|
| Substituent at Position 4 | Bromine | None | None |
| Substituent at Position 3 | None | Methoxy(phenyl)methylidene | Methoxy(phenyl)methylidene |
| Additional Groups | None | None | Acetyl at position 1 |
| Molecular Weight (g/mol) | 270.08 | 309.31 | ~347.3 |
Brominated Indole Derivatives
Methyl 4-bromo-1H-indole-6-carboxylate
Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate
- CAS : 1260383-49-0
- Key Differences :
Functional and Reactivity Comparisons
- Bromine Reactivity: The bromine in the target compound enables cross-coupling reactions (e.g., Suzuki-Miyaura), which are critical in medicinal chemistry. Analogues lacking bromine (e.g., Impurity-2) cannot undergo such transformations .
- Hydrogen Bonding : The 2-oxo group in the target compound participates in hydrogen bonding, influencing crystal packing (relevant for solubility and stability). Fully aromatic analogs (e.g., methyl 4-bromo-1H-indole-6-carboxylate) lack this feature .
- Boiling Point: The target compound has a boiling point of 424.6 ± 45.0 °C, higher than non-brominated analogs due to increased molecular weight and polarity .
Biological Activity
Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate (CAS: 1638768-53-2) is a compound of interest due to its potential biological activities. This article explores its biological properties, focusing on antibacterial and antifungal activities, as well as potential cytotoxic effects against cancer cell lines.
- IUPAC Name : Methyl 4-bromo-2-oxoindoline-6-carboxylate
- Molecular Formula : C10H8BrNO3
- Molecular Weight : 270.08 g/mol
- Purity : 97% .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against various bacterial and fungal strains, showing promising results.
Antibacterial Activity
The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for selected strains are summarized in the table below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 19.5 |
| Bacillus mycoides | 4.8 |
| Staphylococcus aureus | 5.64 |
| Pseudomonas aeruginosa | 13.40 |
These findings suggest that this compound has a strong antibacterial effect, particularly against E. coli and B. mycoides .
Antifungal Activity
In addition to its antibacterial properties, the compound also demonstrates antifungal activity, particularly against Candida albicans and Fusarium oxysporum. The MIC values for these fungi are as follows:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
This indicates that the compound can be effective in inhibiting fungal growth as well .
Cytotoxicity Studies
Cytotoxic effects of this compound have also been evaluated against several human cancer cell lines. Preliminary results indicate that the compound may possess cytotoxic properties with varying efficacy across different cell lines.
Case Studies
- Study on Human Cancer Cell Lines : In vitro studies demonstrated that the compound exhibited cytotoxicity against A549 (lung cancer) and MDA-MB-231 (breast cancer) cells with IC50 values of approximately 25 µM and 30 µM, respectively .
- Mechanism of Action : The mechanism through which this compound exerts its cytotoxic effects is under investigation, with hypotheses suggesting involvement in apoptosis induction pathways .
Q & A
Q. Advanced: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
Optimization involves screening catalysts, solvents, and temperature regimes. Computational modeling (e.g., DFT) can predict reactive sites for bromination, reducing byproducts. Crystallographic data (via SHELX-refined structures) may guide solvent selection for recrystallization . Advanced purification techniques, such as preparative HPLC with chiral columns, enhance enantiomeric purity. Reaction kinetics studies using in-situ IR or NMR can identify rate-limiting steps .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Standard characterization includes:
Q. Advanced: How can X-ray crystallography resolve ambiguities in structural assignments?
Single-crystal X-ray diffraction (performed using SHELX or similar software) provides unambiguous confirmation of the bromine position and hydrogen-bonding networks. ORTEP-3-generated thermal ellipsoid plots visualize molecular geometry and packing motifs . For polymorph screening, variable-temperature XRD coupled with DSC identifies stable crystalline forms .
Basic: What is the role of this compound in medicinal chemistry research?
It serves as a key intermediate in synthesizing tyrosine kinase inhibitors, such as Nintedanib. The bromine atom enables further functionalization (e.g., Suzuki coupling) to introduce aryl/heteroaryl groups critical for target binding .
Q. Advanced: How do structural modifications at the 4-bromo position influence pharmacokinetic properties?
SAR studies involve replacing bromine with other halogens or bioisosteres (e.g., CF₃) to modulate lipophilicity (logP) and metabolic stability. In vitro assays (CYP450 inhibition, plasma protein binding) combined with molecular docking (using AutoDock Vina) evaluate drug-likeness. Metabolite identification via LC-MS/MS guides toxicity profiling .
Basic: How should researchers address discrepancies in reported NMR data for this compound?
Cross-validate spectra with authentic standards or published datasets (e.g., PharmaBlock’s reference materials) . Solvent effects (e.g., DMSO vs. CDCl₃) can shift peaks; ensure consistent experimental conditions.
Q. Advanced: What statistical methods resolve contradictions in crystallographic or computational data?
Use Rietveld refinement (in SHELXL) to reconcile XRD data with theoretical models. Multivariate analysis (e.g., PCA) identifies outliers in datasets, while Bayesian statistics quantifies uncertainty in DFT-predicted bond angles .
Advanced: How do hydrogen-bonding patterns influence the solid-state stability of this compound?
Graph set analysis (via Etter’s rules) reveals motifs like dimers or chains, which stabilize crystal lattices. Temperature-dependent IR spectroscopy detects H-bond weakening during phase transitions. Solvent-free crystallization strategies minimize hydrate formation, improving shelf life .
Advanced: What methodologies assess the environmental impact of this compound?
Follow INCHEMBIOL guidelines:
- Degradation Studies : Hydrolytic stability tested at pH 1–13 (HPLC monitoring).
- Ecotoxicology : Algal growth inhibition assays (OECD 201) and Daphnia magna acute toxicity tests .
- Bioaccumulation : Octanol-water partition coefficients (logK₀w) measured via shake-flask method .
Basic: What safety precautions are required when handling this compound?
Use PPE (gloves, goggles) due to potential irritancy. Work in a fume hood to avoid inhalation. SDS data (similar to Nintedanib) recommend storing at 2–8°C under inert gas to prevent decomposition .
Basic: What purification methods are effective for this compound?
Recrystallization from ethanol/water mixtures removes polar impurities. For chiral purity, use preparative HPLC with amylose-based columns .
Advanced: How can computational modeling predict reactivity in downstream applications?
DFT calculations (Gaussian 16) map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. MD simulations (AMBER) model solvation effects for reaction feasibility .
Advanced: How is photostability evaluated for long-term storage?
Expose samples to UV light (ICH Q1B guidelines) and analyze degradation products via LC-MS. Accelerated stability studies (40°C/75% RH) over 6 months predict shelf life .
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
